molecular formula C12H11N3O2 B6647241 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one

1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one

Cat. No. B6647241
M. Wt: 229.23 g/mol
InChI Key: WIORQBYJTCQLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one, also known as MOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, and it has been used in a wide range of experiments to investigate the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cellular signaling pathways. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular function. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been shown to inhibit the activity of protein phosphatases, which are enzymes that play a critical role in the dephosphorylation of proteins.
Biochemical and Physiological Effects:
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been shown to have antioxidant properties, and it has been suggested that it may have potential therapeutic applications in the treatment of various diseases that are associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in lab experiments is its potency as an enzyme inhibitor. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to be a highly effective inhibitor of certain kinases and phosphatases, which makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of using 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in lab experiments is its potential toxicity. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to be toxic to certain cell lines at high concentrations, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for the study of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one and its applications in scientific research. One area of interest is the development of new synthesis methods for 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one and its effects on cellular signaling pathways.

Synthesis Methods

1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one can be synthesized through a variety of methods, including the reaction of 1-methyl-2-nitrobenzene with 5-aminooxazole in the presence of a palladium catalyst. Other methods include the reaction of 1-methyl-2-nitrobenzene with 5-aminooxazole in the presence of a copper catalyst, or the reaction of 5-bromo-1-methyl-2-nitrobenzene with 2-aminomethyl-1,3-oxazole.

Scientific Research Applications

1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been used in a variety of scientific research applications, including studies on the mechanisms of DNA repair, the effects of oxidative stress on cellular function, and the regulation of gene expression. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been used as a tool to investigate the role of certain enzymes in various biological processes, and it has been shown to be a potent inhibitor of certain kinases and phosphatases.

properties

IUPAC Name

1-methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-14-10-4-2-3-5-11(10)15(12(14)16)8-9-6-7-13-17-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIORQBYJTCQLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one

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